molecular formula C10H14O2 B1678191 Nepetalactone CAS No. 490-10-8

Nepetalactone

Cat. No.: B1678191
CAS No.: 490-10-8
M. Wt: 166.22 g/mol
InChI Key: ZDKZHVNKFOXMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epinepetalactone, also known as trans-nepetalactone, belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Epithis compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, epithis compound is primarily located in the cytoplasm. Outside of the human body, epithis compound can be found in herbs and spices and tea. This makes epithis compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

490-10-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3

InChI Key

ZDKZHVNKFOXMND-UHFFFAOYSA-N

SMILES

CC1CCC2C1C(=O)OC=C2C

Canonical SMILES

CC1CCC2C1C(=O)OC=C2C

Appearance

Solid powder

17257-15-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4aS,7S,7aR)-nepetalactone
nepetalactone
nepetalactone, (4aalpha,7alpha,7abeta)-isomer
nepetalactone, (4aR-(4aalpha,7beta,7aalpha))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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